(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride
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Overview
Description
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and the presence of difluorophenyl and methylpyrrolidine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2-(3,4-dichlorophenyl)-5-methylpyrrolidine hydrochloride
- (2S,5S)-2-(3,4-dibromophenyl)-5-methylpyrrolidine hydrochloride
- (2S,5S)-2-(3,4-dimethylphenyl)-5-methylpyrrolidine hydrochloride
Uniqueness
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride is unique due to the presence of difluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClF2N |
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Molecular Weight |
233.68 g/mol |
IUPAC Name |
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-2-5-11(14-7)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11,14H,2,5H2,1H3;1H/t7-,11-;/m0./s1 |
InChI Key |
QFPGXKCAYQBANT-WJRQTEJMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C2=CC(=C(C=C2)F)F.Cl |
Canonical SMILES |
CC1CCC(N1)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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